2-Aza-2,3-dihydrosqualene N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

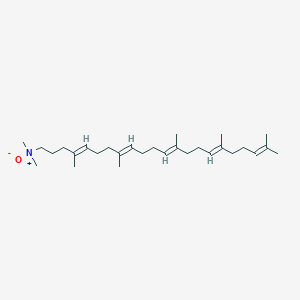

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is a complex organic compound characterized by its multiple conjugated double bonds and a terminal amine oxide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide typically involves multi-step organic reactions. The process begins with the preparation of the docosa-pentaene backbone, followed by the introduction of methyl groups at specific positions. The final step involves the oxidation of the amine group to form the amine oxide. Common reagents used in these reactions include organometallic catalysts, oxidizing agents like hydrogen peroxide, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide undergoes various chemical reactions, including:

Oxidation: The amine group can be further oxidized to form nitro compounds.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro-docosa-pentaenes, fully saturated docosa-alkanes, and halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-aza-2,3-dihydrosqualene N-oxide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, azasqualenes have been shown to inhibit 2,3-oxidosqualene cyclase (OSC), an enzyme critical in cholesterol biosynthesis and cancer progression:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits OSC | |

| Other azasqualenes | Induce apoptosis in cancer cells |

2. Antiviral Properties

The antiviral potential of this compound has also been explored. Its ability to disrupt viral replication mechanisms makes it a candidate for further investigation against viruses like HIV:

Biochemical Applications

1. Enzyme Inhibition

As mentioned earlier, this compound acts as an inhibitor of OSC. This inhibition can lead to reduced cholesterol levels and potential therapeutic effects in hypercholesterolemia:

| Enzyme | Inhibition Type | Result |

|---|---|---|

| OSC | Competitive | Reduced cholesterol synthesis |

2. Nitric Oxide Generation

Research indicates that derivatives of azasqualenes can act as nitric oxide (NO) donors in biological systems. NO plays a crucial role in various physiological processes including vasodilation and neurotransmission:

| Compound | Application | Reference |

|---|---|---|

| R(2)NN(O)NO | NO donor for biomedical research |

Material Science Applications

1. Polymer Chemistry

The structural features of this compound allow it to be utilized as a monomer or additive in polymer chemistry. Its incorporation can enhance the mechanical properties and thermal stability of polymers:

Case Studies

Case Study 1: Anticancer Research

A study conducted on various azasqualenes demonstrated their effectiveness against breast cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell growth. Results showed a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Antiviral Activity Against HIV

In vitro studies highlighted the efficacy of this compound in disrupting the assembly of HIV nucleocapsid proteins. This disruption was linked to the compound's ability to interact with zinc fingers within the proteins, suggesting a pathway for drug development against HIV.

Wirkmechanismus

The mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron transfer processes, while the amine oxide group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine

- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine nitro

- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine halide

Uniqueness

The uniqueness of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide lies in its amine oxide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer |

100692-38-4 |

|---|---|

Molekularformel |

C29H51NO |

Molekulargewicht |

429.7 g/mol |

IUPAC-Name |

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide |

InChI |

InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+ |

InChI-Schlüssel |

GPJDIHDLTQEECK-GUUMBNHASA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |

Synonyme |

2-aza-2,3-dihydrosqualene N-oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.